N,N-Dibutyl-2-chloroacetamide
Description
Contextualizing Alpha-Haloamides within Organic Synthesis
Alpha-haloamides, a category that includes N,N-Dibutyl-2-chloroacetamide, are distinguished by the presence of a halogen atom on the carbon atom adjacent to the carbonyl group. nih.govacs.org This structural feature renders the alpha-carbon highly susceptible to nucleophilic substitution reactions, thereby activating it for various chemical transformations. nih.govacs.org This reactivity makes them valuable precursors for the synthesis of more intricate molecular structures. nih.govbohrium.com
Evolution of Amide Reactivity and Activation Strategies in Synthetic Chemistry
Historically, the amide bond has been regarded as one of the more stable and less reactive functional groups in organic chemistry. mdpi.comrsc.org However, the field has seen a significant evolution in strategies to activate this bond, thereby expanding its utility in chemical reactions. mdpi.comrsc.org Methods for amide activation include the use of strong acids or bases, transition metal catalysis, and the conversion of the amide into a more reactive intermediate. rsc.orgumich.edu The presence of an alpha-halogen in compounds like this compound introduces an additional reactive site, which has been leveraged in a variety of synthetic approaches. nih.govbohrium.com
This compound as a Model Tertiary Chloroacetamide Scaffold for Advanced Studies
As a tertiary chloroacetamide, this compound provides a specific framework for investigating the reactivity and potential applications of this compound subclass. The two butyl groups attached to the nitrogen atom influence the molecule's steric and electronic characteristics, which in turn can modulate its reactivity and interactions with biological systems. This makes it a useful model compound for exploring the synthesis and properties of more complex tertiary chloroacetamides for potential use in fields such as medicinal chemistry and materials science.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H20ClNO nih.gov |
| Molecular Weight | 205.72 g/mol nih.gov |
| CAS Number | 2567-59-1 nih.gov |
| Appearance | Colorless to slightly yellow liquid |
| Boiling Point | 135-137 °C at 10 mmHg |
| Density | 0.98 g/cm³ |
Research and Applications
While extensive research specifically on this compound is not widely available in public literature, its structural characteristics point to its potential utility in several research domains:
As an Alkylating Agent: The reactive carbon-chlorine bond enables this compound to function as an alkylating agent, facilitating the transfer of the N,N-dibutylacetamido group to a variety of nucleophiles. This capability is valuable in the construction of more elaborate molecules. nih.gov
In Herbicide Research: The chloroacetamide class of compounds is well-established in the field of agrochemicals as herbicides. researchgate.netnih.gov Although this compound is not a commercialized herbicide itself, its structural similarity to this class makes it a relevant compound for research. Such studies often involve the synthesis and evaluation of various chloroacetamide derivatives to elucidate structure-activity relationships, aiming to develop new, more effective, and environmentally safer herbicides. researchgate.netnih.gov
In Medicinal Chemistry: The chloroacetamide functional group is recognized as a reactive moiety capable of forming covalent bonds with biological macromolecules. rsc.orgnih.gov This characteristic is harnessed in the design of covalent inhibitors, which can offer benefits such as enhanced potency and a longer duration of action. rsc.orgnih.gov this compound can be employed as a starting material or a molecular fragment in the discovery and development of such therapeutic agents.
Synthesis of this compound
The synthesis of this compound is typically accomplished through the reaction of dibutylamine (B89481) with chloroacetyl chloride. This is a conventional and widely used method for the formation of amides from an amine and an acyl chloride.
Reaction Scheme:
(CH₃CH₂CH₂CH₂)₂NH + ClCOCH₂Cl → (CH₃CH₂CH₂CH₂)₂NCOCH₂Cl + HCl
In this chemical transformation, the nitrogen atom of the dibutylamine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This initial addition is followed by the elimination of a molecule of hydrogen chloride (HCl), resulting in the formation of the desired product, this compound.
Conventional Amidation Pathways
The most common and direct method for synthesizing this compound involves the formation of an amide bond between a secondary amine and an acyl chloride.
Reaction of Amines with Chloroacetyl Chloride
The reaction of dibutylamine with chloroacetyl chloride is a well-established method for producing this compound. researchgate.netijpsr.info This nucleophilic acyl substitution involves the attack of the nitrogen atom of dibutylamine on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the amide and hydrogen chloride as a byproduct. researchgate.netijpsr.info The general scheme for this type of reaction has been widely described for the synthesis of various N-substituted chloroacetamides. researchgate.netijpsr.info
This method is straightforward and often provides good yields of the desired product. For instance, various N-aryl 2-chloroacetamides have been synthesized through the chloroacetylation of the corresponding aryl amines. researchgate.net Similarly, N-substituted chloroacetamide derivatives have been prepared by reacting their corresponding amines with chloroacetyl chloride in a suitable solvent like dry dichloromethane. researchgate.net
Influence of Reaction Conditions and Basic Promoters
The efficiency of the amidation reaction is significantly influenced by the reaction conditions. The presence of a base is crucial to neutralize the hydrogen chloride generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. researchgate.net Triethylamine is a commonly used base for this purpose. researchgate.net
The choice of solvent also plays a critical role. Solvents such as dichloromethane, researchgate.net toluene, taylorandfrancis.com and tetrahydrofuran (B95107) (THF) sphinxsai.com are frequently employed. A study on the amidation of chloroacetyl chloride with various aryl amines found that using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in THF at room temperature provided excellent yields (75-95%) in a relatively short time (3-6 hours). sphinxsai.com The use of DBU, a non-nucleophilic base, can be advantageous in minimizing side reactions. researchgate.net
Temperature control is another important factor. Reactions are often carried out at reduced temperatures, such as 0-5°C, especially during the addition of the highly reactive chloroacetyl chloride, to manage the exothermic nature of the reaction and prevent unwanted side reactions. sphinxsai.comorgsyn.org
Table 1: Effect of Base and Solvent on Amidation Reaction
| Amine | Acyl Chloride | Base | Solvent | Yield (%) | Reference |
| Aniline | Chloroacetyl Chloride | DBU | THF | 86 | researchgate.net |
| Aryl Amines | Chloroacetyl Chloride | DBU | THF | 75-95 | sphinxsai.com |
| Amines | Chloroacetyl Chloride | Triethylamine | Dichloromethane | - | researchgate.net |
| 4'-chlorobiphenyl-3-amine | Chloroacetyl Chloride | - | Toluene | - | taylorandfrancis.com |
This table is generated based on available data and is not exhaustive.
Stereoselective and Catalytic Synthetic Approaches to Alpha-Chloroamides
While conventional methods are effective for producing achiral α-chloroamides, there is a growing demand for enantiomerically pure compounds, necessitating the development of stereoselective synthetic routes.
Photoenzymatic Hydroalkylation of Olefins for Enantioselective Access
A novel and highly enantioselective method for synthesizing chiral α-chloroamides involves the photoenzymatic hydroalkylation of olefins. nih.govacs.orgthieme-connect.com This innovative approach utilizes a flavin-dependent "ene"-reductase, which, upon photoexcitation, catalyzes the coupling of α,α-dichloroamides with alkenes. nih.govacs.org The reaction proceeds through a single-electron reduction of the dichloroamide by the flavin hydroquinone (B1673460) to generate a radical intermediate. nih.govacs.orgthieme-connect.com This radical then adds to the alkene, and the resulting prochiral radical is terminated by a highly enantioselective hydrogen atom transfer (HAT) from the flavin semiquinone. nih.govacs.orgthieme-connect.com
This method has demonstrated excellent chemo- and stereoselectivity, providing access to valuable chiral α-chloroamide building blocks. nih.govacs.org Protein engineering and machine learning strategies have been employed to further enhance the yield, enantioselectivity, and chemoselectivity of this transformation. nih.gov The resulting α-chloroamides can be further transformed into other valuable chiral motifs, such as α-chlorocarboxylic acids and α-aminoamides. nih.govacs.org
N-Heterocyclic Carbene (NHC)/HOAt Mediated Formations
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of amides. One approach involves the NHC-catalyzed tandem formation of an N-hydroxysuccinimide (NHS) ester from an aldehyde, which then reacts with an amine to form the amide. rsc.org While not directly applied to this compound, this methodology highlights the potential of NHCs in amide bond formation.
A more relevant application is the use of NHCs in combination with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) as a relay catalyst system for amide bond formation. nih.gov This orthogonal peptide bond-forming reaction demonstrates the versatility of NHC catalysis. nih.gov Furthermore, NHCs have been used to catalyze the asymmetric hydration of α-halo enals, leading to enantioenriched α-chloro and α-fluoro carboxylic acids, which are precursors to the corresponding amides. organic-chemistry.org
Alkylation Reactions in the Generation of Advanced Intermediates
The α-alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. youtube.comyoutube.com In the context of α-chloroamides, alkylation can be used to introduce complexity and build advanced intermediates. The enolate ion, formed by deprotonating the α-carbon of a ketone or amide, acts as a nucleophile in an SN2 reaction with an alkyl halide. youtube.comyoutube.comyoutube.com
For the synthesis of more complex α-chloroamide analogues, the choice of base and reaction temperature is critical to control the regioselectivity of enolate formation (kinetic vs. thermodynamic control). youtube.com Strong, bulky bases like lithium diisopropylamide (LDA) at low temperatures tend to form the less substituted (kinetic) enolate. youtube.com
Phase-transfer catalysis offers a milder alternative for the highly enantioselective alkylation of protected α-amino acid amides using chiral quaternary ammonium (B1175870) salts as catalysts. nih.gov This method has been shown to be effective with a range of alkyl halides, including less reactive secondary ones, and can achieve kinetic resolution. nih.gov These alkylated products can then be converted into a variety of valuable chiral molecules. nih.gov
Table 2: Comparison of Synthetic Approaches for α-Chloroamides
| Method | Key Reagents/Catalysts | Key Features | Reference |
| Conventional Amidation | Amine, Chloroacetyl Chloride, Base | Simple, direct, good for achiral synthesis. | researchgate.netijpsr.info |
| Photoenzymatic Hydroalkylation | "Ene"-reductase, Dichloroamide, Olefin | Highly enantioselective, mild conditions. nih.govacs.orgthieme-connect.com | |
| NHC-Catalyzed Amidation | NHC, Aldehyde, Amine | Organocatalytic, tandem reaction. | rsc.org |
| Alpha-Alkylation | Enolate, Alkyl Halide | Forms C-C bonds, builds complexity. | youtube.comyoutube.com |
This table provides a general overview and is not exhaustive.
Synthesis of Structurally Diverse Chloroacetamide Derivatives
The chloroacetamide functional group is a versatile scaffold in organic synthesis, serving as a key building block for a wide range of biologically active molecules and functional materials. scielo.org.za The reactivity of the α-chloro position allows for facile nucleophilic substitution, enabling the introduction of diverse structural motifs. A targeted approach to creating molecules with multiple chloroacetamide moieties, known as bis-chloroacetamide scaffolds, further expands the chemical space accessible from this reactive intermediate.
Preparation of Bis-chloroacetamide Scaffolds via Targeted Chloroacetylation
A primary strategy for the synthesis of bis-chloroacetamide scaffolds involves the targeted chloroacetylation of molecules containing multiple amine functionalities. This method relies on the reaction of a suitable diamine or a molecule with multiple reactive amine centers with chloroacetyl chloride. scielo.org.zaresearchgate.net The reaction conditions can be tailored to promote double acylation, leading to the formation of the desired bis-chloroacetamide structure.
A notable example of this methodology is the synthesis of a bis-chloroacetamide derivative from 4-aminobenzohydrazide. scielo.org.za In this process, both the primary aromatic amine and the hydrazide's terminal amino group undergo chloroacetylation. Initially, it might be expected that the reaction would yield a mono-substituted product. However, under specific conditions, a double chloroacetylation occurs, affording the bis-chloroacetamide compound in a good yield. scielo.org.za
The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base like anhydrous potassium carbonate. scielo.org.za The base serves to neutralize the hydrochloric acid generated during the acylation reaction. The reaction mixture is stirred for several hours, and the product is then isolated by precipitation in ice water followed by recrystallization. scielo.org.za
The structure of the resulting bis-chloroacetamide can be confirmed through various spectroscopic techniques, including IR and NMR spectroscopy, as well as elemental analysis. For instance, the IR spectrum would show characteristic absorption bands for the N-H and carbonyl (C=O) groups. scielo.org.za
Research Findings:
A study detailed the synthesis of N'-(2-chloroacetyl)-N-(4-(2-chloroacetyl)aminobenzoyl)hydrazide, a bis-chloroacetamide scaffold, from 4-aminobenzohydrazide. scielo.org.za The reaction, conducted in DMF with potassium carbonate, resulted in a 57% yield of the desired product after recrystallization from ethanol (B145695). scielo.org.za The structure was confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy. scielo.org.za This bis-chloroacetamide derivative serves as a precursor for further synthetic modifications, such as the introduction of sulfur-containing moieties through nucleophilic substitution of the chlorine atoms. scielo.org.zaresearchgate.net
Below is a data table summarizing the synthesis of this bis-chloroacetamide scaffold.
| Starting Material | Reagent | Solvent | Base | Reaction Time | Yield (%) | Melting Point (°C) |
| 4-Aminobenzohydrazide | Chloroacetyl chloride | DMF | K₂CO₃ | 4 hours | 57 | 240-241 |
Nucleophilic Substitution Reactions at the Alpha-Carbon Center
The presence of a chlorine atom, an effective leaving group, on the carbon adjacent to the carbonyl group makes this alpha-carbon an electrophilic center susceptible to attack by various nucleophiles. This reactivity is a cornerstone of the compound's utility in synthetic chemistry, allowing for the introduction of diverse functional groups.
Chlorine Atom Displacement by Oxygen-Based Nucleophiles
The chlorine atom in this compound can be displaced by oxygen-based nucleophiles. For instance, in the presence of a base, hydrolysis can occur where a hydroxide (B78521) ion attacks the alpha-carbon, leading to the substitution of the chlorine atom and the formation of N,N-Dibutyl-2-hydroxyacetamide. researchgate.net While specific studies on this compound are not extensively detailed in the provided results, the reactivity of analogous chloroacetamides suggests that reactions with alcohols (alcoholysis) would yield the corresponding α-alkoxyacetamides. nih.gov The reaction with carboxylates would similarly produce α-acyloxyacetamides. The general mechanism for these reactions is typically a bimolecular nucleophilic substitution (SN2). researchgate.netresearchgate.net
Chlorine Atom Displacement by Nitrogen-Based Nucleophiles (Amines)
The reaction of this compound with nitrogen-based nucleophiles, particularly primary and secondary amines, is a well-established transformation for analogous chloroacetamides. smolecule.combiosynth.com This reaction leads to the formation of N,N-dibutyl-2-(amino)acetamides. The reaction proceeds through a nucleophilic substitution mechanism where the amine attacks the electrophilic α-carbon, displacing the chloride ion. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed. researchgate.net The specific conditions, such as solvent and temperature, can influence the reaction rate and yield. biosynth.com
Chlorine Atom Displacement by Sulfur-Based Nucleophiles (Thiols)
Sulfur-based nucleophiles, such as thiols and their corresponding thiolates, are highly effective in displacing the chlorine atom of chloroacetamides. smolecule.combiosynth.com The reaction with a thiol (R-SH) or a thiolate (R-S⁻) yields the corresponding N,N-dibutyl-2-(thio)acetamide. Kinetic studies on analogous N-phenylchloroacetamide have shown that these reactions proceed via a concerted SN2 mechanism. rsc.org The high nucleophilicity of the sulfur atom contributes to the efficiency of this substitution. rsc.org This type of reaction is significant in the context of biological systems, where the thiol group of cysteine residues in proteins can be alkylated by chloroacetamides. rsc.orgnih.gov
Formation of Stable Amide Linkages and Derivative Architectures
The reactions described in the preceding sections all result in the formation of new derivatives of this compound, where a stable amide linkage is preserved. The versatility of the nucleophilic substitution at the α-carbon allows for the synthesis of a wide array of molecular architectures. By choosing the appropriate nucleophile, a variety of functional groups can be introduced, leading to the creation of more complex molecules with potential applications in various fields of chemical research. smolecule.com
Carbonyl Reactivity and Amide Activation Dynamics
Electrophilic Enhancement of the Amide Carbonyl
The electron-withdrawing effect of the adjacent chlorine atom enhances the electrophilic character of the carbonyl carbon. This makes the carbonyl carbon more susceptible to nucleophilic attack compared to a non-halogenated amide. However, direct nucleophilic attack at the carbonyl carbon of a tertiary amide like this compound is generally less favorable than substitution at the α-carbon under typical conditions. Amide activation, for instance through the use of strong acids or other activating agents, would be necessary to promote reactions directly at the carbonyl group, such as hydrolysis, which cleaves the amide bond. researchgate.net The steric hindrance provided by the two butyl groups on the nitrogen atom also influences the accessibility of the carbonyl carbon to nucleophiles.
Interactive Data Tables
Table 1: Nucleophilic Substitution Reactions of Chloroacetamides
| Nucleophile Type | Example Nucleophile | Product Type | Reference |
| Oxygen-Based | Hydroxide (OH⁻) | α-Hydroxyacetamide | researchgate.net |
| Oxygen-Based | Alkoxide (RO⁻) | α-Alkoxyacetamide | nih.gov |
| Nitrogen-Based | Amine (RNH₂) | α-Aminoacetamide | smolecule.combiosynth.com |
| Sulfur-Based | Thiol (RSH) | α-Thioacetamide | smolecule.combiosynth.comrsc.org |
Table 2: Factors Influencing Reactivity
| Factor | Influence on this compound | Reference |
| Electrophilicity of α-Carbon | Enhanced by the electron-withdrawing chlorine atom, promoting nucleophilic substitution. | |
| Steric Hindrance | The two butyl groups on the nitrogen can sterically hinder attack at the carbonyl carbon. | |
| Leaving Group Ability | The chloride ion is a good leaving group, facilitating SN2 reactions. |
Strategies for Chemoselective Amide Activation
The activation of the N-C(O) bond in amides presents a significant challenge in organic synthesis due to the inherent resonance stability of the amide group. nih.gov This stability makes the amide carbonyl less electrophilic and thus less reactive towards nucleophiles compared to other carbonyl compounds. Consequently, strategies to achieve chemoselective activation of amides like this compound are crucial for their functionalization.
One major approach is electrophilic amide activation . This involves treating the amide with a strong electrophile, which coordinates to the amide oxygen, breaking the resonance stabilization and rendering the carbonyl carbon highly susceptible to nucleophilic attack. A common reagent system for this purpose is trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in combination with a substituted pyridine, such as 2-chloropyridine. mit.edu This combination effectively activates tertiary amides for reactions with various nucleophiles. mit.edu
Another emerging strategy is electrochemical activation . An electrochemical method for the direct esterification of primary amides has been developed, which could be conceptually extended to tertiary amides. nih.gov This process often involves the in situ generation of a more reactive species, such as an N-bromoamide, which then undergoes nucleophilic attack. nih.gov Such methods are advantageous as they operate under mild, open-to-air conditions, offering a sustainable alternative for amide activation. nih.gov
These activation strategies are designed to overcome the low reactivity of the amide carbonyl, enabling transformations that are otherwise difficult to achieve. researchgate.net The key is the chemoselective activation of the amide bond, allowing for subsequent reactions like nucleophilic substitution at the carbonyl carbon.
Intramolecular Cyclization Pathways
The reactivity of this compound is significantly influenced by the presence of the electrophilic α-carbon and the chlorine leaving group. This structure serves as a versatile building block for the synthesis of various heterocyclic systems through intramolecular cyclization, often following an initial intermolecular nucleophilic substitution at the α-carbon. researchgate.net
This compound can be a precursor for forming imidazole (B134444) and pyrrole (B145914) rings. The general strategy involves the reaction of the chloroacetamide moiety with a suitable nucleophile, which then participates in a subsequent intramolecular cyclization.
For imidazole synthesis , a common pathway involves the reaction of an α-haloamide with a species containing an amine and an imine or a precursor thereof. For instance, the reaction of a chloroacetamide derivative with an n-alkyl imidazole can lead to the formation of an imidazolium (B1220033) salt. researchgate.net This salt can then be a precursor to other functionalized imidazole systems.
For pyrrole synthesis , several classical methods can be adapted. The Hantzsch pyrrole synthesis, for example, involves the reaction of an α-haloketone with a β-ketoester and an amine. wikipedia.org By analogy, this compound can act as the α-halo electrophile, reacting with an enamine or a β-dicarbonyl compound and a primary amine source to construct the pyrrole ring. wikipedia.org The Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with an amine, also provides a conceptual basis for pyrrole formation where the chloroacetamide could be used to build the required carbon skeleton. pharmaguideline.comuctm.edu The chemical reactivity of N-aryl-2-chloroacetamides, which is similar to the title compound, is known to facilitate intramolecular cyclizations to produce both imidazole and pyrrole heterocycles. researchgate.net
Table 1: Selected Methods for Pyrrole Synthesis
| Synthesis Name | Reactants | General Description |
| Hantzsch Synthesis | α-haloketone, β-ketoester, Amine | Condensation reaction to form substituted pyrroles. wikipedia.org |
| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, Amine | Cyclocondensation to form the pyrrole ring. pharmaguideline.comuctm.edu |
| Barton-Zard Synthesis | Isocyanoacetate, Nitroalkene | Addition followed by cyclization. pharmaguideline.com |
The electrophilic nature of this compound makes it a key reagent in the synthesis of sulfur-containing heterocycles like thiazolidin-4-ones and thiophenes. researchgate.net
The synthesis of thiazolidine-4-ones often proceeds via the reaction of an α-haloacetamide with a sulfur nucleophile. A widely used method is the cyclization of chloroacetamide derivatives with ammonium thiocyanate (B1210189) or potassium thiocyanate. nih.govresearchgate.net This reaction typically occurs in a solvent like ethanol or acetone (B3395972) and results in the formation of 2-iminothiazolidin-4-one structures. nih.govresearchgate.net Another route involves the reaction of the chloroacetamide with thiourea (B124793) in the presence of a base like sodium acetate. kau.edu.sa
For the formation of thiophene derivatives , this compound can react with various thiocarbamoyl compounds or mercaptans. nih.govsemanticscholar.org For example, reacting an N-substituted-2-chloroacetamide with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives in the presence of a base like sodium ethoxide leads to a sulfide (B99878) intermediate. nih.gov This intermediate subsequently undergoes intramolecular cyclization and elimination of ethanol to yield a substituted 3-hydroxythiophene. nih.gov
Table 2: Synthesis of Thiazolidine-4-one and Thiophene Derivatives from Chloroacetamides
| Target Heterocycle | Key Reagents | Reaction Conditions | Intermediate/Mechanism |
| 2-Iminothiazolidin-4-one | Ammonium Thiocyanate | Ethanol | Cyclization of the chloroacetamide derivative. nih.gov |
| 2-Iminothiazolidin-4-one | Potassium Thiocyanate | Refluxing dry acetone | Cyclization following substitution. researchgate.net |
| Thiazolidin-4-one | Thiourea | Sodium Acetate, Ethanol | Cyclocondensation. kau.edu.sa |
| 3-Hydroxythiophene | Ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate | Ethanolic Sodium Ethoxide | Formation of a sulfide intermediate followed by intramolecular cyclization. nih.gov |
The reaction of chloroacetamide derivatives with carbon disulfide (CS₂) in the presence of a suitable nucleophile can lead to various sulfur-containing heterocycles. While direct synthesis of dithiol ethers is less commonly reported, related structures can be formed. For instance, a one-pot, three-component reaction involving a primary amine, carbon disulfide, and a chloroacetamide derivative can yield N-substituted rhodanines (2-thioxo-thiazolidin-4-ones). nih.gov In this process, the primary amine first reacts with carbon disulfide to form a dithiocarbamate (B8719985) salt, which then acts as a nucleophile, attacking the α-carbon of the chloroacetamide. Subsequent intramolecular cyclization affords the rhodanine (B49660) ring. nih.gov
Furthermore, related hydrazide derivatives can react with carbon disulfide in a basic medium, followed by cyclization, to produce 1,2,4-triazole-3-thione derivatives. mdpi.com These reactions highlight the utility of the chloroacetamide scaffold in combination with carbon disulfide for creating complex sulfur and nitrogen-containing heterocyclic systems.
This compound can serve as a building block for the synthesis of 2-pyridone frameworks, which are important scaffolds in medicinal chemistry. nih.gov One established method involves the Michael addition of an active methylene (B1212753) compound, such as a phenoxy acetamide (B32628), to a chalcone (B49325) (an α,β-unsaturated ketone). researchgate.net The resulting adduct undergoes intramolecular cyclization to yield the 2-pyridone derivative. This reaction is often facilitated by phase-transfer catalysis, which enhances the reaction rate and yield. researchgate.net While this example uses phenoxy acetamide, the underlying principle of cyclizing an acetamide derivative can be applied.
Another strategy involves the reaction of enamines with Baylis-Hillman acetates, which proceeds through an addition-cyclization sequence to form highly substituted 2-pyridones. uni-wuerzburg.de The versatility of the chloroacetamide group allows for its incorporation into various precursors suitable for these types of cyclization reactions.
Oxidation and Reduction Chemistry
The chemical behavior of this compound under oxidative and reductive conditions is a key aspect of its reactivity profile.
Oxidation of related chloroacetamide compounds, such as N-(tert-Butyl)-2-chloroacetamide, can lead to the formation of the corresponding α-chloroacetic acid derivative (N-(tert-butyl)-2-chloroacetic acid). This suggests that the dibutylamino group is stable under these oxidative conditions, with the reaction occurring at the carbon backbone.
Reduction of chloroacetamides can proceed through different pathways. The carbonyl group of the amide can be reduced, or the carbon-chlorine bond can be cleaved. The electrochemical reduction of N-haloamides has been shown to proceed via two consecutive one-electron transfers. cdnsciencepub.com This process forms an intermediate amide radical, which is then rapidly reduced to an anion. cdnsciencepub.com This radical intermediate can potentially be trapped in intermolecular or intramolecular reactions. cdnsciencepub.com For this compound, reduction could potentially lead to N,N-Dibutyl-acetamide (by C-Cl bond cleavage) or N,N-Dibutyl-2-chloroethylamine (by carbonyl reduction). The reduction of N-(tert-Butyl)-2-chloroacetamide, for instance, can yield N-(tert-butyl)-2-chloroethylamine. The specific outcome would depend on the reducing agent and reaction conditions employed.
Oxidative Transformations and Products
The oxidative transformation of this compound, like other haloacetamides, can be initiated by powerful oxidizing agents such as hydroxyl radicals (•OH). These reactions are relevant in advanced oxidation processes for water treatment. The reaction proceeds via abstraction of a hydrogen atom from the N-butyl chains or the α-carbon, or through direct electron transfer.
While specific studies detailing the full range of oxidation products for this compound are not extensively documented, general pathways for similar compounds suggest the formation of various intermediates and final products. Oxidation can lead to the formation of N-(butyl)-N-(hydroxybutyl)-2-chloroacetamide, aldehydes, and ketones from the degradation of the butyl chains. More complete oxidation can ultimately mineralize the compound to carbon dioxide, water, and inorganic ions. In some cases, oxidation can occur at the amide bond, potentially leading to cleavage and the formation of N-butylamine and chloroacetic acid derivatives.
Advanced oxidation processes utilizing free radical reactions are considered effective alternatives for degrading haloacetamides. nih.gov The reaction rates with •OH radicals for various haloacetamides can be quite high, indicating that these compounds are susceptible to oxidative degradation under such conditions.
Reductive Pathways and Resulting Compounds
The reductive transformation of this compound primarily involves the cleavage of the carbon-chlorine bond, a process known as reductive dehalogenation. This is a key pathway for its detoxification and degradation.
A common method to achieve this is through the use of reducing agents like sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst. Zero-valent iron nanoparticles (ZVI-NPs) have been shown to effectively catalyze the reductive dechlorination of chloroacetamides with NaBH₄. mdpi.comresearchgate.net In this process, the ZVI-NPs facilitate the transfer of electrons from the borohydride to the chloroacetamide, leading to the cleavage of the C-Cl bond.
Another reductive pathway involves reaction with hydrated electrons (e⁻aq), which are powerful reducing species generated, for example, by pulse radiolysis in aqueous solutions. The reaction rates for hydrated electrons with haloacetamides are typically very fast, leading to efficient dehalogenation.
Table 1: Reductive Dechlorination of Chloroacetamides
| Reactant | Reducing System | Primary Product | Reference |
|---|---|---|---|
| Chloroacetamides | NaBH₄ / ZVI-NPs | Acetamide | mdpi.com |
| Dichloroacetamide | NaBH₄ / ZVI@ORMOSIL | Monochloroacetamide, Acetamide | mdpi.com |
| Monochloroacetamide | NaBH₄ / ZVI@ORMOSIL | Acetamide | mdpi.com |
Radical-Mediated and Cross-Coupling Methodologies
Atom Transfer Radical Cyclization (ATRC) for Cyclic Construction
Atom Transfer Radical Cyclization (ATRC) is a powerful synthetic method for constructing cyclic compounds, particularly nitrogen-containing heterocycles like lactams, from α-haloamides. researchgate.netresearchgate.net For a molecule like this compound to undergo ATRC, one of the butyl chains must contain an unsaturated bond, such as an alkene, positioned appropriately to allow for intramolecular cyclization. For instance, an N-allyl-N-butyl-2-chloroacetamide derivative would be a suitable substrate.
The process is typically catalyzed by transition metal complexes, most commonly of copper(I) or ruthenium(II). ub.edu The catalyst abstracts the chlorine atom from the α-carbon of the chloroacetamide, generating a (carbamoyl)chloromethyl radical and an oxidized metal-halide complex (e.g., Cu(II)Cl₂). mdpi.com This radical then undergoes an intramolecular addition to the pendant alkene, forming a new carbon-carbon bond and a cyclic radical intermediate. The cycle is completed when the oxidized metal complex transfers a halogen atom back to the newly formed radical, yielding the cyclized product (a lactam) and regenerating the active metal catalyst. mdpi.com
This methodology allows for the synthesis of various ring sizes, including γ- and δ-lactams, which are important structural motifs in many biologically active compounds. mdpi.comrsc.org The reaction conditions, including the choice of catalyst, ligand, and solvent, can be tuned to control the efficiency and stereoselectivity of the cyclization. princeton.edu
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This compound can serve as an electrophilic partner in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds at the α-position. These reactions represent a reversal of polarity (umpolung) from the traditional enolate-based α-functionalization of amides. thieme-connect.de
The Suzuki-Miyaura coupling is a prominent example. While traditionally used for coupling aryl halides with organoboron compounds, methods have been developed for the α-arylation of α-chloroacetamides. nih.gov This reaction typically employs a palladium catalyst, such as a pre-catalyst like XPhos-Pd-G2, in the presence of a base (e.g., Cs₂CO₃) and an organotrifluoroborate salt as the nucleophilic partner. nih.govthieme-connect.de The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with the boronate complex and reductive elimination to yield the α-arylated amide and regenerate the Pd(0) catalyst. This method tolerates a variety of functional groups and heterocyclic compounds. nih.gov
Other cross-coupling reactions applicable to α-chloroamides include:
Heck-type reactions , where the α-chloroacetamide couples with an alkene. nih.govorganic-chemistry.org Glorius and co-workers reported the intermolecular Heck reaction of 2-chloroacetamides with olefins like 2,3-dihydrofuran (B140613) and styrenes, catalyzed by palladium. nih.gov
Kumada , Negishi , and Hiyama couplings, which utilize Grignard reagents, organozinc reagents, and organosilicon compounds, respectively, as nucleophiles. thieme-connect.de
Table 2: Examples of Cross-Coupling Reactions with α-Chloro Amides
| Coupling Reaction | Catalyst System (Example) | Nucleophile | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | XPhos-Pd-G2 / Cs₂CO₃ | Aryltrifluoroborate | α-Aryl amide | nih.gov |
| Heck-type | Palladium / Base | Alkene | α-Alkylated olefin | nih.gov |
| Acylative Coupling | PEPPSI catalyst / K₂CO₃ | Trialkylborane | α-Acyl amide | mdpi.com |
Reductive Coupling with Olefins via Radical Intermediates
This compound can undergo reductive coupling with olefins through a radical-mediated mechanism. This intermolecular reaction forms a new carbon-carbon bond by adding the α-amido radical to an alkene.
This transformation can be initiated photochemically or through the use of radical initiators. A notable advancement in this area is the use of photoenzymatic catalysis. nih.govresearchgate.net Flavin-dependent "ene"-reductases (EREDs) can be used to catalyze the coupling of α-chloroacetamides with alkenes. nih.gov In this system, light is used to excite an enzyme-templated charge-transfer complex, which initiates the formation of the radical. researchgate.net This mechanism ensures that radical generation occurs only when both the chloroacetamide and the alkene are present in the enzyme's active site, which minimizes side reactions like simple hydrodehalogenation. nih.gov
The general mechanism involves:
Radical Generation: A single electron transfer (SET) to the this compound leads to the cleavage of the C-Cl bond, forming the N,N-dibutylacetamid-2-yl radical.
Radical Addition: This radical adds across the double bond of an olefin to form a new, more substituted radical intermediate.
Termination: The newly formed radical is terminated, typically by a hydrogen atom transfer (HAT), to yield the final hydroalkylation product. In enzymatic systems, the hydrogen atom can be supplied by the flavin cofactor. acs.org
This method provides a route to functionalized amides and is particularly valuable for its potential to control stereoselectivity.
Stereochemical Control and Chirality in Reaction Outcomes
Controlling the stereochemistry at the α-carbon of this compound is crucial for synthesizing enantioenriched molecules, which are highly valuable in pharmaceuticals and agrochemicals. nih.gov Several strategies have been developed to achieve stereochemical control in the reactions described previously.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dibutyl-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClNO/c1-3-5-7-12(8-6-4-2)10(13)9-11/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLDNNDUGQPSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278583 | |
| Record name | N,N-Dibutyl-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2567-59-1 | |
| Record name | NSC8291 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dibutyl-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Asymmetric Catalysis:the Use of Chiral Catalysts is a More Modern and Efficient Approach.
In transition metal-catalyzed cross-coupling reactions , chiral ligands coordinated to the metal center (e.g., palladium) can create a chiral environment that favors the formation of one enantiomer of the product over the other.
Similarly, in Atom Transfer Radical Cyclization (ATRC) , chiral ligands on the copper or ruthenium catalyst can induce asymmetry in the cyclized lactam product.
Photoenzymatic Catalysis:enzymes Provide an Exquisitely Controlled Chiral Environment. As Mentioned in Section 3.5.3, Flavin Dependent Ene Reductases Ereds Have Been Engineered to Catalyze the Coupling of Haloamides with Alkenes.nih.govprinceton.eduthese Biocatalysts Can Exert Precise Control over the Stereochemical Outcome of Both the C C Bond Forming Step and the Final Radical Termination Hat Step, Leading to Products with High Enantioselectivity.acs.orgnih.govby Orienting the Substrates Within the Active Site, the Enzyme Can Dictate the Facial Selectivity of the Radical Addition to the Alkene.acs.orgprotein Engineering and Directed Evolution Can Be Used to Further Optimize These Enzymes to Enhance Yield, Chemoselectivity, and Stereoselectivity for a Desired Transformation.nih.gov
The resulting enantioenriched α-chloroamides are versatile synthetic intermediates. The chlorine atom can be displaced with inversion of configuration via Sₙ2 reactions to access a variety of other chiral compounds, such as α-amino amides and α-oxyamides. nih.gov
Asymmetric Synthesis of Chiral Alpha-Chloroamides
Information not available for N,N-Dibutyl-2-chloroacetamide.
Control over Enantioselectivity in Transformations
Information not available for this compound.
Computational and Theoretical Investigations of N,n Dibutyl 2 Chloroacetamide
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing a framework to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict a variety of molecular properties and reaction characteristics.
Elucidation of Reaction Mechanisms and Transition State Structures
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of reactants, products, intermediates, and, crucially, transition state structures. For a molecule like N,N-Dibutyl-2-chloroacetamide, which contains a reactive C-Cl bond, DFT could be used to explore its nucleophilic substitution reactions.
A hypothetical DFT study on the reaction of this compound with a nucleophile (e.g., a thiol group, which is relevant to its herbicidal mode of action) would involve locating the transition state for the displacement of the chloride ion. The calculated energy barrier for this transition state would provide a quantitative measure of the reaction rate.
Table 1: Hypothetical DFT Data for a Nucleophilic Substitution Reaction of this compound
| Parameter | Hypothetical Value |
| Reactant Energy (Hartree) | -X.XXXX |
| Transition State Energy (Hartree) | -Y.YYYY |
| Product Energy (Hartree) | -Z.ZZZZ |
| Activation Energy Barrier (kcal/mol) | ΔE‡ |
| Reaction Enthalpy (kcal/mol) | ΔH |
Note: This table presents hypothetical data that would be generated from a DFT study. Actual values are not available in the literature.
Analysis of Electronic Structures, Bonding Characteristics, and Reactivity Descriptors
DFT calculations can provide a wealth of information about the electronic properties of a molecule. For this compound, this would include the calculation of atomic charges, bond orders, and the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO).
Reactivity descriptors derived from DFT, such as chemical potential, hardness, and the Fukui function, can predict the most likely sites for nucleophilic or electrophilic attack. For instance, the analysis would likely confirm the carbon atom attached to the chlorine as the primary electrophilic site.
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Hypothetical Value/Description |
| Mulliken Charge on C (of C-Cl) | +X.XX |
| Mulliken Charge on Cl | -Y.YY |
| HOMO Energy (eV) | -A.AA |
| LUMO Energy (eV) | +B.BB |
| HOMO-LUMO Gap (eV) | C.CC |
| Dipole Moment (Debye) | D.DD |
Note: This table illustrates the type of electronic structure data obtainable through DFT. Specific values for this compound are not documented.
Computational Prediction of Stereochemical Outcomes
This compound itself is achiral. However, if it were to react with a chiral molecule or in a chiral environment, stereoisomeric products could be formed. Computational methods, including DFT, can be used to predict the stereochemical outcome of such reactions by calculating the energies of the diastereomeric transition states leading to different stereoisomers. The transition state with the lower energy would correspond to the major product, allowing for the prediction of the reaction's stereoselectivity. As no such reactions have been computationally studied for this compound, no specific data can be presented.
Molecular Dynamics and Simulation-Based Approaches
Molecular dynamics (MD) simulations could be employed to study the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological target. The two butyl chains provide significant conformational freedom, and MD simulations would reveal the preferred conformations of the molecule in different media.
In the context of its herbicidal activity, MD simulations could model the binding of this compound to its target enzyme, very-long-chain fatty acid elongase. Such simulations would provide insights into the binding mode, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and the dynamics of the protein-ligand complex. However, no such simulation studies have been published for this compound.
Quantum Chemical Principles in Reaction Pathway Prediction
Beyond DFT, other quantum chemical methods can be applied to predict reaction pathways. Automated reaction path searching algorithms can explore the potential energy surface of a reaction and uncover unexpected reaction pathways and intermediates. For this compound, this could be used to investigate potential degradation pathways in the environment or metabolic pathways in organisms. These methods rely on fundamental quantum chemical principles to trace the most energetically favorable routes from reactants to products. sci-hub.se The application of such advanced predictive tools to this compound remains an area for future research.
Advanced Analytical Characterization in N,n Dibutyl 2 Chloroacetamide Research
Spectroscopic Techniques
Spectroscopy is fundamental to the molecular-level investigation of N,N-Dibutyl-2-chloroacetamide, providing comprehensive insights into its structural framework and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of this compound. Both ¹H (proton) and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
¹H NMR: The ¹H NMR spectrum confirms the presence and connectivity of all non-exchangeable protons. The signals are split into distinct patterns (multiplicities) by neighboring protons, and the integration of these signals corresponds to the number of protons in a given chemical environment. The expected signals for this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) are detailed below.
| Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Structural Group |
|---|---|---|---|---|
| a | ~4.0 - 4.2 | Singlet (s) | 2H | Cl-CH₂-C=O |
| b | ~3.3 - 3.4 | Triplet (t) | 4H | N-(CH₂)₂- |
| c | ~1.5 - 1.6 | Sextet or Multiplet (m) | 4H | N-CH₂-CH₂- |
| d | ~1.3 - 1.4 | Sextet or Multiplet (m) | 4H | -CH₂-CH₃ |
| e | ~0.9 - 1.0 | Triplet (t) | 6H | -CH₂-CH₃ |
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. While specific experimental data is proprietary, the expected chemical shifts can be predicted based on established correlations. nih.gov The presence of the electronegative chlorine and nitrogen atoms, along with the carbonyl group, significantly influences the chemical shifts of adjacent carbons.
| Assignment | Expected Chemical Shift (δ, ppm) | Structural Group |
|---|---|---|
| 1 | ~166 - 168 | C=O (Amide Carbonyl) |
| 2 | ~48 - 50 | N-CH₂ (adjacent to N) |
| 3 | ~41 - 43 | Cl-CH₂ (adjacent to Cl) |
| 4 | ~29 - 31 | N-CH₂-CH₂ |
| 5 | ~19 - 21 | -CH₂-CH₃ |
| 6 | ~13 - 14 | -CH₂-CH₃ |
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The key functional groups—the tertiary amide and the alkyl chloride—exhibit characteristic absorption bands. IR spectra of related amide compounds have been collected to support these analyses. googleapis.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H stretch | Alkyl (Butyl chains) | 2850 - 3000 | Strong |
| C=O stretch | Tertiary Amide | 1630 - 1680 | Strong |
| C-N stretch | Tertiary Amide | 1200 - 1300 | Medium-Strong |
| C-Cl stretch | Alkyl Chloride | 650 - 850 | Medium-Strong |
The most prominent peak is the strong C=O stretch of the tertiary amide, which is a definitive marker for the compound class. The absence of N-H stretching bands (typically found between 3100-3500 cm⁻¹) confirms the tertiary nature of the amide.
Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separating the analyte from a mixture before analysis.
The molecular weight of this compound is 205.72 g/mol . nih.gov In GC-MS analysis, the compound would produce a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern provides a structural fingerprint. Data from the NIST Mass Spectrometry Data Center reveals several key fragments. nih.gov
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Structure/Origin |
|---|---|
| 156 | [M - CH₂Cl]⁺ Loss of the chloromethyl radical |
| 120 | [M - C₄H₉ - Cl]⁺ Loss of a butyl radical and a chlorine atom |
| 86 | [C₆H₁₂N]⁺ Resulting from alpha-cleavage adjacent to the nitrogen atom |
The fragmentation pattern is characteristic of N,N-disubstituted amides, with cleavage typically occurring at bonds adjacent to the heteroatoms (nitrogen and chlorine) and the carbonyl group.
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice.
While a public crystal structure for this compound is not available, the application of this technique would yield invaluable data. It would confirm the geometry around the amide bond, which exhibits partial double-bond character due to resonance, and define the spatial orientation of the two n-butyl chains and the chloroacetyl group. googleapis.com However, obtaining single crystals suitable for diffraction can be challenging for molecules with long, flexible alkyl groups, as these can introduce disorder into the crystal lattice. googleapis.com Were a structure to be obtained, it would allow for a detailed analysis of any potential weak intermolecular interactions, such as C-H···O or C-H···Cl hydrogen bonds, that govern the solid-state packing arrangement.
Chromatographic Methods for Separation and Purity Assessment (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and purity assessment of this compound. upb.roru.nl HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.
For a moderately nonpolar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. Key parameters of such a method would include:
Stationary Phase: A nonpolar column, most commonly a C18 (octadecylsilyl) bonded silica.
Mobile Phase: A polar solvent mixture, typically a gradient of water and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.com
Detection: A UV detector is commonly used, as the amide carbonyl group provides sufficient chromophoric activity for detection.
In a typical analysis, a sample is injected into the HPLC system. The main compound will elute at a characteristic retention time. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Method validation according to established guidelines is crucial to ensure the accuracy, precision, and specificity of the purity determination. ru.nl
Academic Research Applications of N,n Dibutyl 2 Chloroacetamide in Synthetic Chemistry
Role as Versatile Building Blocks for Complex Organic Synthesis
N,N-Dibutyl-2-chloroacetamide is recognized as a versatile building block in organic synthesis. cymitquimica.comsmolecule.com The key to its utility lies in the reactive chloroacetyl group. smolecule.com This functional group contains a carbon-chlorine bond where the carbon is highly susceptible to nucleophilic attack. This reactivity allows for the facile displacement of the chlorine atom by a wide array of nucleophiles, including amines, thiols, and alcohols. smolecule.com This substitution reaction is a fundamental transformation that enables chemists to introduce diverse functionalities and build more complex molecular structures. smolecule.com
The general utility of chloroacetamide derivatives in synthesis is well-documented. They serve as precursors for a variety of important organic compounds and are instrumental in both industrial and academic research for creating new chemical entities. cymitquimica.comcymitquimica.com The dibutyl groups on the nitrogen atom influence the compound's solubility and steric environment, which can be leveraged to control reaction pathways and product selectivity. For instance, the synthesis of this compound itself is typically achieved through the acylation of dibutylamine (B89481) with chloroacetyl chloride, a reaction that forms the core structure used in subsequent synthetic steps. chemicalbook.com
Precursors for the Synthesis of Diverse Heterocyclic Compounds
The chemical properties of this compound make it a valuable precursor for synthesizing a wide range of heterocyclic compounds. arkat-usa.org Heterocycles are a cornerstone of medicinal chemistry and materials science, and developing efficient routes to these structures is a primary focus of synthetic research. openmedicinalchemistryjournal.com The reactive chloroacetamide moiety is a key synthon for constructing rings like piperazines, oxazolidines, imidazolidines, and tetrahydropyrimidines. arkat-usa.org
A significant application is in the synthesis of azolium salts, which are direct precursors to N-heterocyclic carbenes (NHCs). For example, the analogous compound N-(tert-Butyl)-2-chloroacetamide is used to prepare 1,2,4-triazolium chloride salts by reacting it with substituted 1,2,4-triazoles. researchgate.netias.ac.in This alkylation reaction, where the chloroacetamide provides the N-acetamido substituent, is a critical step in forming the heterocyclic core of the NHC precursor. researchgate.netias.ac.in This methodology is broadly applicable, and this compound can be used similarly to generate a variety of N-functionalized heterocyclic systems. The resulting heterocycles are not only important in their own right but also serve as intermediates for more complex chemical transformations. openmedicinalchemistryjournal.comresearchgate.netwiley.com
Development of Novel Synthetic Methodologies and Chemical Transformations
This compound and its derivatives are valuable tools for the development of new synthetic methods. The unique reactivity of the chloroacetamide functional group allows researchers to explore and optimize novel chemical transformations. For example, C-amidoalkylation reactions using N-(2,2,2-trichloro-1-hydroxyethyl)amides, which are related to chloroacetamides, have been developed to synthesize new functionalized amide derivatives. arkat-usa.orgresearchgate.net
The development of new catalytic reactions often relies on substrates like this compound. For instance, palladium-catalyzed cross-coupling reactions have been successfully applied to α-chloroacetamides. In one study, N-benzyl-2-chloroacetamide was coupled with various potassium alkenyltrifluoroborates using a palladium catalyst, demonstrating a novel method for forming carbon-carbon bonds under relatively mild conditions. nih.gov These types of methodological advancements are crucial for expanding the toolbox of synthetic chemists, enabling the construction of previously inaccessible molecules. nih.govresearchgate.net The ability of chloroacetamides to undergo such transformations makes them ideal substrates for testing the limits of new catalysts and reaction conditions.
Ligand and Catalyst Precursor Development
A significant area of application for this compound is in the development of ligands and catalyst precursors, particularly for transition metal catalysis.
Synthesis of N-Heterocyclic Carbene (NHC) Ligands and Associated Metal Complexes
This compound is a key starting material for the synthesis of N-heterocyclic carbene (NHC) precursors. NHCs have become ubiquitous ligands in organometallic chemistry due to their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals. nih.govresearchgate.net
The synthesis of NHC precursors often involves the alkylation of a heterocyclic compound, such as an imidazole (B134444) or a triazole, with a haloacetamide. researchgate.netias.ac.in In a well-established procedure using a related compound, N-t-butyl-2-chloroacetamide reacts with 1-alkyl-1,2,4-triazoles to form 1-alkyl-4-(N-t-butylacetamido)-1,2,4-triazolium chloride salts. researchgate.netias.ac.in These triazolium salts are the direct precursors to the corresponding NHC ligands.
These precursor salts can then be used to generate metal-NHC complexes. For example, the triazolium salts can be treated with silver(I) oxide (Ag₂O) to yield silver-NHC complexes. researchgate.netias.ac.in These silver complexes are valuable because they act as effective transmetalating agents, allowing the NHC ligand to be easily transferred to other metals like palladium, gold, or copper to form catalytically active species. researchgate.netias.ac.inrsc.org
| Precursor Reaction | Product | Application |
| Alkylation of 1-R-1,2,4-triazole with N-t-butyl-2-chloroacetamide | 1-R-4-(N-t-butylacetamido)-1,2,4-triazolium chloride | NHC Precursor |
| Reaction of Triazolium Salt with Ag₂O | Silver(I)-NHC Complex | Transmetalating Agent |
| Transmetalation with (SMe₂)AuCl or (SMe₂)CuBr | Gold(I)-NHC or Copper(I)-NHC Complex | Catalyst Development |
This table illustrates the general synthetic pathway for creating NHC metal complexes starting from chloroacetamide derivatives, based on studies with N-t-butyl-2-chloroacetamide. researchgate.netias.ac.in
Exploration of Catalytic Potentials in Cross-Coupling Reactions
Once synthesized, the metal complexes bearing NHC ligands derived from chloroacetamides are explored for their catalytic activity in a variety of chemical reactions, most notably cross-coupling reactions. researchgate.net These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, are fundamental for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com
Palladium-NHC complexes, in particular, have shown exceptional activity as catalysts. Research on amido-linked NHC-palladium complexes, structurally related to those derived from this compound, has demonstrated their effectiveness in Suzuki cross-coupling reactions between aryl halides and phenylboronic acid. researchgate.net The strong bond between the NHC ligand and the metal center often leads to more stable and efficient catalysts. mdpi.com For example, some palladium-NHC systems have shown high catalytic activity for the Buchwald-Hartwig amination of aryl chlorides under mild conditions and with low catalyst loadings. mdpi.com The steric and electronic properties of the NHC ligand, which can be tuned by changing the substituents on the original chloroacetamide (like the dibutyl groups), play a crucial role in the catalyst's performance. researchgate.net
| Cross-Coupling Reaction | Catalyst Type | Substrates |
| Suzuki Coupling | Palladium-NHC Complex | Aryl Halides and Phenylboronic Acid |
| Buchwald-Hartwig Amination | Palladium-NHC Complex | Aryl Chlorides and Amines |
| Allylic Amide Synthesis | Palladium-NHC Complex | α-chloroacetamides and Alkenyltrifluoroborates |
This table summarizes the application of NHC-metal complexes, similar to those derived from this compound, in various cross-coupling reactions. nih.govresearchgate.netmdpi.com
Intermediates in the Design and Synthesis of Agrochemicals
Chloroacetamide herbicides are a significant class of agrochemicals used to control weeds in various crops. ekb.eg These herbicides typically work by inhibiting the synthesis of very-long-chain fatty acids in plants. researchgate.net this compound serves as a key intermediate in the synthesis of some of these important agricultural products. smolecule.com
A prominent example is the synthesis of the herbicide Butachlor. chembk.comwikipedia.org Butachlor is a selective pre-emergent herbicide used extensively in rice cultivation to control annual grasses and some broad-leaved weeds. chembk.comwikipedia.org One of the industrial synthesis routes to Butachlor involves the reaction of N-(2,6-diethylphenyl)chloroacetamide with chloromethyl n-butyl ether. chembk.com While this specific route does not start directly from this compound, the chloroacetamide structural motif is central. Other related chloroacetamide herbicides include acetochlor (B104951) and metolachlor, highlighting the importance of this class of compounds as agrochemical intermediates. ekb.eggoogle.com The development of new herbicides often involves modifying the substituents on the chloroacetamide core to improve efficacy and crop safety. ekb.eg
Contributions to the Rational Design of Specialty Chemicals
This compound serves as a critical building block in the rational design and synthesis of specialty chemicals, particularly in the field of hydrometallurgy and nuclear waste reprocessing. Its utility stems from the reactive chloroacetyl group, which allows for the strategic introduction of dibutylamido moieties onto larger molecular scaffolds. This enables the fine-tuning of the chemical and physical properties of the final molecules, such as their lipophilicity and chelating ability, to create compounds with highly specific functions.
A significant application of this compound is in the development of advanced solvent extractants for the selective separation of metal ions. In the reprocessing of used nuclear fuel and the management of radioactive waste, the separation of trivalent actinides (like americium) from lanthanides is a crucial and challenging step. Researchers have designed and synthesized novel extractants where this compound is a key intermediate.
For instance, research has focused on creating tetradentate amide extractants specifically designed for the extraction of lanthanides. chalmers.se In this work, this compound was reacted with a precursor molecule to yield a multidentate ligand. The dibutyl groups are not just passive components; they provide the necessary lipophilicity to keep the final extractant molecule in the organic phase during liquid-liquid extraction processes. The design of these molecules is a clear example of rational chemical design: building a molecule with a specific, predetermined function. The amide oxygen atoms act as hard donors, suitable for binding to the hard acid lanthanide ions.
The synthesis of these rationally designed extractants often involves a nucleophilic substitution reaction where the chlorine atom on this compound is displaced. A general reaction scheme for the synthesis of such a specialty chemical is presented below:
Table 1: Synthesis of a Tetradentate Amide Extractant
| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Application of Product |
|---|
In a similar vein, N,N-dialkyl-2-chloroacetamides, including the dibutyl variant, are used to synthesize dialkyldiaza-tetraalkyloctanediamide (DADA) derivatives. googleapis.com These compounds are designed as highly selective extractants for separating trivalent actinides from lanthanides. googleapis.com The rationale behind their design is to incorporate both soft donor nitrogen atoms and hard donor oxygen atoms into a single molecule. This dual-donor characteristic is intended to leverage the "soft-soft" interaction between the actinide ions and the nitrogen atoms of the extractant, thereby achieving selective separation. googleapis.com
One such patented compound, N,N,N',N'-tetra(2-ethylhexyl)-3,6-(N",N"-dibutyl)diaza-octane-1,8-diamide, is synthesized using a dibutyl chloroacetamide derivative. googleapis.com This demonstrates the direct contribution of the this compound structural unit to the creation of a specialty chemical designed for a high-stakes industrial application. googleapis.com
The research findings in this area highlight the importance of this compound as a versatile intermediate. Its incorporation into more complex molecules allows for the systematic modification of the properties of those molecules. This is the essence of rational design, where a target molecule's properties and functions are envisioned first, and then a synthetic route is devised using key building blocks like this compound to achieve the desired outcome. The use of this compound in creating selective extractants for strategically important elements like lanthanides and actinides underscores its value in the production of high-performance, specialty chemicals. chalmers.segoogleapis.com
Environmental Fate and Transformation Studies
Elucidation of Degradation Pathways and Metabolite Identification in Environmental Compartments
The degradation of N,N-Dibutyl-2-chloroacetamide involves the cleavage and modification of its functional groups, leading to a variety of metabolites. The primary pathways are hydrolysis, photolysis, and biodegradation.
Hydrolysis is a significant abiotic degradation pathway for chloroacetamides. researchgate.net This process can be catalyzed by acid or base and involves the cleavage of chemical bonds by the addition of water. For chloroacetamides, hydrolysis can proceed through two primary mechanisms:
Nucleophilic Substitution (SN2): Under basic conditions, the most common pathway is a bimolecular nucleophilic substitution reaction where a hydroxide (B78521) ion (OH⁻) attacks the carbon atom bonded to the chlorine, displacing the chloride ion to form a hydroxylated derivative. researchgate.netnih.gov For this compound, this would result in the formation of N,N-Dibutyl-2-hydroxyacetamide.
Amide and Ether Cleavage: Under acidic conditions, cleavage of both the amide bond and, if present, ether groups can occur. researchgate.netnih.gov In the case of this compound, acid-catalyzed hydrolysis could cleave the amide bond to yield dibutylamine (B89481) and chloroacetic acid.
The reactivity and dominant mechanism are highly dependent on the compound's specific structure, particularly the substituents on the nitrogen atom, which can cause steric hindrance. researchgate.netnih.gov Studies on various chloroacetamides show that half-lives at neutral pH can range from weeks to several years, indicating that structural differences, such as the N,N-dibutyl groups, can significantly influence hydrolysis rates. nih.gov
Table 1: Potential Hydrolytic Degradation Pathways and Products of this compound
| Condition | Primary Mechanism | Potential Primary Products |
| Basic (e.g., 2 N NaOH) | SN2 Nucleophilic Substitution | N,N-Dibutyl-2-hydroxyacetamide, Chloride |
| Acidic (e.g., 2 N HCl) | Amide Cleavage | Dibutylamine, Chloroacetic acid |
This table is based on established degradation pathways for the chloroacetamide class of compounds. researchgate.netnih.gov
Photolysis, or degradation by light, is another crucial abiotic process affecting the fate of pesticides in the environment, particularly in surface waters. researchgate.netnih.gov The process can occur directly, where the molecule itself absorbs light energy, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals. nih.gov
For chloroacetamides, photolytic degradation under UV irradiation can lead to the cleavage of various bonds. researchgate.net Research on structurally similar pesticides like acetochlor (B104951) shows that typical decomposition patterns include the loss of alkyl and chloro groups, as well as the cleavage of amide bonds. researchgate.net
Potential photolytic degradation pathways for this compound include:
Dechlorination: Homolytic cleavage of the carbon-chlorine bond is a common initial step, which can be followed by substitution with a hydroxyl group, forming N,N-Dibutyl-2-hydroxyacetamide. researchgate.net
N-dealkylation: The cleavage of one or both butyl groups from the nitrogen atom. researchgate.net
Amide Bond Cleavage: Scission of the amide linkage, breaking the molecule into smaller fragments. researchgate.net
Studies have shown that the wavelength of UV light influences the degradation process. Far-UVC light (e.g., 222 nm) has been found to be significantly more effective at degrading haloacetamide disinfection byproducts compared to conventional UV light (254 nm). acs.org The photochemical oxidation of tetrachloroethylene (B127269) with amines under UV light to produce N-substituted chloroacetamides demonstrates the susceptibility of these structures to photo-induced reactions. kobe-u.ac.jp
Microbial metabolism is a primary driver for the degradation of chloroacetamide herbicides in soil and water. researchgate.netmdpi.com Various bacteria and fungi have been identified that can utilize these compounds as a source of carbon and energy. researchgate.netnih.gov The initial steps in the microbial degradation of chloroacetamides typically involve two main pathways:
N-dealkylation: This pathway is common in aerobic bacteria and is initiated by enzymes such as cytochrome P450 oxygenases. researchgate.netnih.gov For this compound, this would involve the sequential removal of the butyl groups from the nitrogen atom.
Dechlorination: This is often the initial reaction in anaerobic bacteria and can also be mediated by glutathione (B108866) S-transferases (GSTs) in some organisms, where the chlorine atom is replaced by glutathione. researchgate.netresearchgate.net
Following these initial steps, further degradation often involves the cleavage of the amide bond by hydrolase or amidase enzymes, leading to the breakdown of the molecule into smaller, more readily metabolized compounds. researchgate.net For instance, symbiotic bacterial pairs have been shown to effectively mineralize chloroacetamides to CO₂ and H₂O.
Characterization and Analysis of Transformation Products
The identification of transformation products is essential for understanding degradation pathways and assessing the potential environmental risks of metabolites. This is typically achieved using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov
Based on the degradation pathways of related chloroacetamides, the following transformation products could be anticipated from this compound:
Table 2: Predicted Transformation Products of this compound and Their Precursor Pathways
| Transformation Product | Potential Precursor Pathway(s) | Analytical Method |
| N,N-Dibutyl-2-hydroxyacetamide | Hydrolysis (Basic), Photolysis | LC-MS/MS |
| Dibutylamine | Hydrolysis (Acidic), Amide Cleavage | GC-MS, LC-MS/MS |
| Chloroacetic acid | Hydrolysis (Acidic) | GC-MS (after derivatization) |
| N-Butyl-2-chloroacetamide | Biotic Degradation (N-dealkylation) | LC-MS/MS |
| 2-Hydroxy-N,N-dibutylacetamide | Biotic Degradation (Dechlorination/Hydroxylation) | LC-MS/MS |
The characterization of these specific products for this compound requires dedicated experimental studies. The listed analytical methods are standard for identifying such compounds. researchgate.netnih.govsci-hub.se
Kinetic Modeling for Environmental Behavior Prediction
Kinetic modeling is used to predict the rate of degradation and the persistence of a chemical in the environment. theses.fr Degradation processes like hydrolysis and photolysis are often described using pseudo-first-order kinetics, where the rate of reaction is proportional to the concentration of the compound. nih.govmdpi.com
The general form of the first-order kinetic model is: C(t) = C₀ * e^(-kt) Where:
C(t) is the concentration at time t
C₀ is the initial concentration
k is the first-order rate constant
t is time
The environmental half-life (t₁/₂) of the compound, which is the time required for its concentration to decrease by half, can be calculated from the rate constant: t₁/₂ = ln(2) / k
Studies on other chloroacetamides have determined reaction rate constants under various conditions (e.g., different pH, temperatures, light intensities). nih.govmdpi.com For example, the hydrolysis rates of chloroacetamides are strongly influenced by pH and temperature. researchgate.netnih.gov To accurately predict the environmental behavior of this compound, specific kinetic studies would be necessary to determine its degradation rate constants under relevant environmental conditions (e.g., in different types of soil and water). Such models are crucial for environmental risk assessment. theses.fr
Mechanistic Research on Biological Interactions Non Clinical Focus
Investigation of Molecular Target Interactions, including Covalent Binding to Biomolecules
The biological activity of N,N-Dibutyl-2-chloroacetamide is fundamentally linked to its chemical structure, specifically the presence of an electrophilic chloroacetamide "warhead". nih.gov This functional group is highly reactive towards nucleophilic residues within biomolecules. The primary mechanism of interaction is the formation of a stable, irreversible covalent bond with target proteins. nih.govnih.gov This process occurs in two steps: an initial, reversible association between the compound and the protein, followed by the formation of the covalent bond. nih.gov
Research on Enzyme Inhibition Mechanisms
The covalent binding of this compound is a principal mechanism for its inhibitory effect on various enzymes. By forming an irreversible bond with a critical amino acid residue, the compound can permanently inactivate the enzyme. This is particularly effective against enzymes that depend on a cysteine residue within their active site for catalytic function. nih.govnih.gov
Research on other chloroacetamide compounds has provided direct evidence for this mechanism. For instance, studies on the bacterial enzyme MurA, which is involved in peptidoglycan biosynthesis, showed that chloroacetamide-based inhibitors form a covalent bond with the active site cysteine (Cys115), leading to time-dependent, irreversible inhibition. nih.gov Similarly, chloroacetamide herbicides like metazachlor (B166288) have been shown to irreversibly inactivate plant polyketide synthases by covalently binding to the active site cysteine. nih.gov This targeted modification of the catalytic machinery disrupts the enzyme's normal function, blocking metabolic pathways essential for the organism's survival. cambridge.orgresearchgate.net The specificity of inhibition can vary significantly between different enzymes, even those within the same family, depending on the accessibility and reactivity of the target cysteine. nih.gov
Studies on Protein Modification Events
The key protein modification event induced by this compound is S-alkylation, the covalent attachment of the N,N-dibutylacetamido group to the sulfur atom of a cysteine residue. researchgate.net This addition of a bulky chemical group can profoundly alter the protein's three-dimensional structure, leading to a loss of function. Such modifications can disrupt critical disulfide bonds, block substrate access to an enzyme's active site, or induce allosteric changes that inhibit activity.
In proteomics research, these modification events are often studied using mass spectrometry. The covalent addition of the alkylating agent results in a predictable mass shift in the modified peptide fragments, allowing for precise identification of the site of modification. nih.gov For example, mass spectrometric peptide mapping has been used to confirm the exact cysteine residue targeted by chloroacetamide herbicides in plant enzymes. nih.gov While S-alkylation of cysteine is the most prominent modification, other potential adduction events can occur, as summarized in the table below.
Table 1: Potential Protein Modification Events by Chloroacetamide Moiety This table is generated based on the known reactivity of the chloroacetamide functional group.
| Target Amino Acid | Nucleophilic Group | Type of Adduct |
|---|---|---|
| Cysteine | Thiol (-SH) | Thioether |
| Histidine | Imidazole (B134444) Ring | Alkylated Imidazole |
| Lysine | Epsilon-amino (-NH₂) | Secondary Amine |
Analysis of Cellular and Subcellular Effects in Research Models (e.g., Fungal Hyphae Alterations)
In research models, exposure to chloroacetamide compounds leads to significant cellular and subcellular disruptions. The primary herbicidal mode of action for this chemical class is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. researchgate.netresearchgate.net VLCFAs are essential components of cell membranes and cuticular waxes; their depletion compromises cell integrity, inhibits the formation of new cells, and ultimately leads to the death of susceptible plant seedlings. researchgate.netucanr.edu
Exploration of Anti-proliferative Activity in Defined Cell Line Models
The capacity of chloroacetamides to covalently modify proteins has prompted research into their potential as anti-proliferative agents. Since cell proliferation relies on the coordinated function of numerous enzymes and structural proteins, the non-specific alkylation of these targets can disrupt the cell cycle and inhibit growth.
Studies using human cell lines (HEK293T) have shown that exposure to chloroacetanilide herbicides induces the destabilization and misfolding of dozens of cellular proteins, particularly those containing reactive cysteine residues. nih.gov This widespread protein damage compromises the cell's protein homeostasis (proteostasis) network, which can trigger pathways leading to growth arrest or cell death. nih.gov Furthermore, chloroacetamide analogues have been specifically designed to act as "molecular glues" to stabilize the interaction between the 14-3-3σ protein and the Estrogen Receptor alpha (ERα). tue.nl By locking these proteins together, the compounds suppress the transcriptional activity of ERα, which is a known driver of breast cancer cell proliferation. tue.nl This research highlights a more targeted anti-proliferative strategy, moving beyond general proteome damage to the specific modulation of a protein-protein interaction involved in cancer progression. tue.nl
Q & A
Q. What are the primary hazards associated with this compound, and what first-aid measures are recommended?
- Methodological Answer :
- Hazards : Skin irritation (GHS Category 2), harmful if swallowed (GHS Category 4) .
- First-aid :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Skin contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
- Eye exposure : Rinse with saline solution for 20 minutes; consult an ophthalmologist .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
